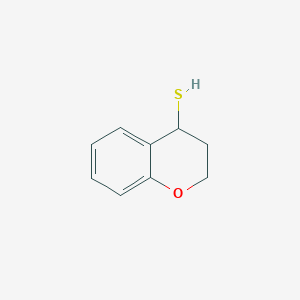

3,4-dihydro-2H-1-benzopyran-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBOSRJZNBKKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3,4-dihydro-2H-1-benzopyran-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes graphical representations of the reaction pathways.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-stage process. The overall strategy involves the initial construction of the chroman-4-one core, followed by the reduction of the ketone to the corresponding alcohol, and finally, the conversion of the alcohol functionality to the desired thiol.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-one (Chroman-4-one)

The initial step involves the formation of the chroman-4-one scaffold. A common and efficient method is the reaction of a phenol with an α,β-unsaturated carboxylic acid or a derivative thereof, such as acrylonitrile, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of Chroman-4-one from Phenol and Acrylonitrile

This two-step procedure involves an initial Michael addition of a phenol to acrylonitrile, followed by an acid-catalyzed intramolecular cyclization of the resulting 3-aryloxypropanenitrile.

Step 1a: Michael Addition

-

To a solution of the desired phenol (1.0 eq) in tert-butanol, add a catalytic amount of potassium carbonate.

-

Add acrylonitrile (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-aryloxypropanenitrile.

Step 1b: Intramolecular Cyclization

-

To the crude 3-aryloxypropanenitrile, add trifluoromethanesulfonic acid (1.5 eq) and trifluoroacetic acid (5 eq).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired chroman-4-one.

Quantitative Data for Chroman-4-one Synthesis

| Starting Phenol | Product | Yield (%) | Reference |

| Phenol | 3,4-Dihydro-2H-1-benzopyran-4-one | 50-93 (overall) | [1] |

| Resorcinol | 7-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | Moderate to Excellent | [2] |

Step 2: Reduction of Chroman-4-one to 3,4-Dihydro-2H-1-benzopyran-4-ol

The second stage of the synthesis involves the reduction of the ketone functionality of the chroman-4-one to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[3]

Caption: Reduction of chroman-4-one to chroman-4-ol.

Experimental Protocol: Reduction of Chroman-4-one with Sodium Borohydride

-

Dissolve the chroman-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (NaBH4) (1.1-1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydro-2H-1-benzopyran-4-ol.

-

If necessary, purify the product by column chromatography.

Quantitative Data for Reduction of Chroman-4-one

| Substrate | Product | Yield (%) | Reference |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo-6-chloro-2-pentylchroman-4-ol | ~100 | [4] |

| General Chroman-4-ones | General Chroman-4-ols | 80-98 | [5] |

Step 3: Conversion of 3,4-Dihydro-2H-1-benzopyran-4-ol to this compound

The final stage is the conversion of the secondary alcohol to the target thiol. Two primary methods are presented: the Mitsunobu reaction for a direct, albeit stereoinversive, conversion, and a two-step sequence via a tosylate intermediate.

Method A: Mitsunobu Reaction with Thioacetic Acid

The Mitsunobu reaction allows for the conversion of an alcohol to a thioester with inversion of stereochemistry, which can then be hydrolyzed to the thiol.[6]

Caption: Mitsunobu reaction for the synthesis of the target thiol.

Step 3a: Thioester Formation

-

Dissolve 3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq), triphenylphosphine (PPh3) (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate the thioester.

Step 3b: Hydrolysis of the Thioester

-

Dissolve the purified thioester in a suitable solvent such as methanol.

-

Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude thiol by column chromatography.

Method B: Conversion via Tosylate Intermediate

This two-step method involves the conversion of the alcohol to a good leaving group (tosylate), followed by nucleophilic substitution with a sulfur source like thiourea.

Step 3a: Tosylation of the Alcohol

-

Dissolve 3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq) in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the tosylate.

Step 3b: Reaction with Thiourea and Hydrolysis

-

Dissolve the tosylate (1.0 eq) and thiourea (1.2 eq) in a suitable solvent like ethanol.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH).

-

Heat the mixture to reflux again for 1-2 hours to hydrolyze the intermediate isothiouronium salt.

-

Cool the reaction, neutralize with dilute acid, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Quantitative Data for Alcohol to Thiol Conversion

| Method | Intermediate/Product | Typical Yield (%) | Reference |

| Mitsunobu Reaction | Thioester | Moderate to Good | [6] |

| Tosylation | Tosylate | 81-86 | [7] |

| Thiourea reaction & Hydrolysis | Thiol from Tosylate | 54-91 | [7] |

Characterization Data

The structural confirmation of the synthesized compounds relies on standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| 3,4-Dihydro-2H-1-benzopyran-4-one | C9H8O2 | 148.16 | IR (cm⁻¹): ~1680 (C=O). ¹H NMR (CDCl₃, δ): ~7.8 (dd, 1H, Ar-H), ~7.4 (td, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), ~4.5 (t, 2H, O-CH₂), ~2.8 (t, 2H, CO-CH₂). |

| 3,4-Dihydro-2H-1-benzopyran-4-ol | C9H10O2 | 150.17 | IR (cm⁻¹): ~3400 (br, O-H). ¹H NMR (CDCl₃, δ): ~7.2-6.8 (m, 4H, Ar-H), ~4.8 (t, 1H, CH-OH), ~4.3 (m, 2H, O-CH₂), ~2.1 (m, 2H, CH₂).[8] |

| This compound | C9H10OS | 166.24 | IR (cm⁻¹): ~2550 (S-H). ¹H NMR (CDCl₃, δ): ~7.2-6.8 (m, 4H, Ar-H), ~4.3 (m, 2H, O-CH₂), ~3.8 (m, 1H, CH-SH), ~2.2 (m, 2H, CH₂), ~1.8 (d, 1H, SH).[9] |

Conclusion

This technical guide outlines reliable and reproducible synthetic pathways for the preparation of this compound. The described multi-step synthesis, involving the formation of a chroman-4-one intermediate, its subsequent reduction, and the final conversion of the resulting alcohol to the target thiol, provides a robust framework for obtaining this valuable compound for further research and development in the pharmaceutical and chemical sciences. The provided experimental protocols and quantitative data serve as a practical resource for scientists engaged in the synthesis of novel heterocyclic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | CAS [matrix-fine-chemicals.com]

An In-Depth Technical Guide on the Physicochemical Properties of 3,4-dihydro-2H-1-benzopyran-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, proposed synthesis, analytical methodologies, and potential biological significance of the thiol compound, 3,4-dihydro-2H-1-benzopyran-4-thiol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the characteristics and potential applications of this benzopyran derivative.

Core Physicochemical Properties

| Property | Value | Source/Basis for Estimation |

| Molecular Formula | C₉H₁₀OS | Calculated |

| Molecular Weight | 166.24 g/mol | Calculated |

| Melting Point | Not available | Estimated to be a low-melting solid or oil, based on the melting point of thiochroman-4-one (28-30 °C)[1]. |

| Boiling Point | Not available | Estimated to be similar to or slightly higher than thiochroman-4-one (154 °C at 12 mmHg)[1], due to the potential for hydrogen bonding in the thiol. |

| pKa | ~6-7 | Estimated based on the pKa of thiophenol (~6) and other aromatic thiols[2][3][4]. The electron-donating character of the benzopyran ring may slightly increase the pKa compared to thiophenol. |

| Solubility | Low in water | Benzopyran derivatives generally exhibit poor water solubility[5][6]. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Appearance | Not available | Likely a colorless to pale yellow oil or low-melting solid with a characteristic thiol odor. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available thiochroman-4-one. The synthesis involves a two-step process: reduction of the ketone to the corresponding alcohol, followed by conversion of the alcohol to the thiol.

Step 1: Reduction of Thiochroman-4-one to Thiochroman-4-ol

-

Reaction: Thiochroman-4-one is reduced to thiochroman-4-ol using a mild reducing agent such as sodium borohydride (NaBH₄).

-

Procedure:

-

Dissolve thiochroman-4-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield thiochroman-4-ol.

-

Step 2: Conversion of Thiochroman-4-ol to this compound via Mitsunobu Reaction

-

Reaction: The Mitsunobu reaction provides a method for the conversion of a secondary alcohol to a thiol with inversion of configuration, using a thiolating agent like thioacetic acid.[7][8][9][10][11]

-

Procedure:

-

Dissolve thiochroman-4-ol and triphenylphosphine (PPh₃) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF dropwise to the stirred solution.

-

Add thioacetic acid dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting thioacetate can be hydrolyzed to the desired thiol by treatment with a base such as sodium hydroxide in methanol, followed by acidic workup.

-

Purify the final product by column chromatography.

-

Proposed synthetic workflow for this compound.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the dihydropyran ring, the methine proton adjacent to the thiol group, and the thiol proton itself. The chemical shift of the thiol proton can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons of the dihydropyran ring, and the carbon bearing the thiol group.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Fragmentation: The mass spectrum should show the molecular ion peak [M]⁺. Common fragmentation patterns for benzopyran and thiochroman derivatives involve cleavage of the heterocyclic ring.[12][13][14]

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzopyran and thiochroman scaffolds are present in a wide range of biologically active compounds.[15][16][17][18][19] This suggests that the target compound could be a valuable scaffold for drug discovery.

Potential Therapeutic Areas:

-

Anticancer Activity: Numerous benzopyran and thiochroman derivatives have demonstrated cytotoxic effects against various cancer cell lines.[20][21][22][23] The thiol group could potentially interact with biological targets through covalent modification, a mechanism exploited by some anticancer agents.[24]

-

Anti-inflammatory Activity: Benzopyran derivatives have been investigated for their anti-inflammatory properties.[25][26] The antioxidant potential of the thiol group could contribute to anti-inflammatory effects by scavenging reactive oxygen species.

-

Antimicrobial Activity: Thiochroman derivatives have shown promising antibacterial and antifungal activities.[16][17][18]

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways implicated in disease.

Potential biological activities and signaling pathway interactions.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its physicochemical properties, a viable synthetic strategy, and a rationale for its potential biological activities based on the established pharmacology of its core structures. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound. The detailed methodologies and compiled data herein are intended to facilitate and inspire future research in this area.

References

- 1. Thiochroman-4-one 97 3528-17-4 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamopen.com [benthamopen.com]

- 15. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-" by Shilpi Gupta, Shang Eun Park et al. [digitalcommons.chapman.edu]

- 24. Thiol-Activated Anticancer Agents: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-4-thiol: Structural Analogues and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1-benzopyran scaffold and its thio-analogue, thiochroman, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1-benzopyran-4-thiol, its structural analogues, and derivatives. It covers synthetic strategies, detailed experimental protocols for biological evaluation, and analyses of their structure-activity relationships (SAR) across various therapeutic areas, including antimicrobial, cardiovascular, and central nervous system targets. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction

The 3,4-dihydro-2H-1-benzopyran, commonly known as a chroman, is a bicyclic heterocyclic compound that is a core component of many natural products and synthetic molecules of pharmaceutical interest.[1][2] The introduction of a thiol group at the 4-position, creating this compound, offers a unique chemical handle for further derivatization and can significantly influence the molecule's biological activity. The sulfur-containing analogue, thiochroman, has also demonstrated a wide range of pharmacological properties, including antimicrobial, cytotoxic, and antiviral activities.[3] This guide will delve into the synthesis, biological evaluation, and SAR of these compounds, providing a roadmap for their exploration in drug discovery programs.

Synthetic Strategies

While a direct, one-pot synthesis for this compound is not extensively reported, a plausible and versatile synthetic route can be devised from readily available starting materials, primarily through the reduction of the corresponding 4-one and subsequent conversion of the hydroxyl group to a thiol.

Synthesis of the Core Scaffold: Chroman-4-one and Thiochroman-4-one

The foundational precursors, chroman-4-one and thiochroman-4-one, can be synthesized through several established methods. A common approach involves the intramolecular Friedel-Crafts acylation of 3-(phenoxy)propanoic acid or 3-(phenylthio)propanoic acid, respectively.[4] These precursors are typically prepared by the reaction of phenol or thiophenol with a suitable three-carbon synthon like β-propiolactone or 3-chloropropanoic acid.[4]

Proposed Synthesis of this compound

A robust strategy to obtain the target thiol involves a two-step process from the corresponding ketone:

-

Reduction of the Carbonyl Group: Chroman-4-one can be reduced to chroman-4-ol using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction is typically high-yielding and proceeds under mild conditions.

-

Conversion of the Hydroxyl to a Thiol Group: The secondary alcohol, chroman-4-ol, can be converted to the desired thiol via several methods:

-

Mitsunobu Reaction: This is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including thiols, with inversion of configuration.[5] The reaction typically involves treating the alcohol with a thiolating agent like thioacetic acid in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] Subsequent hydrolysis of the resulting thioester yields the thiol.

-

Use of Lawesson's Reagent: Lawesson's reagent is a powerful thionating agent that can directly convert alcohols to thiols, although it may require harsher conditions and can sometimes lead to side products like alkenes through dehydration.[6][7]

-

A similar synthetic approach can be applied to the synthesis of thiochroman-4-thiol from thiochroman-4-one.

Biological Activities and Structure-Activity Relationships (SAR)

Analogues and derivatives of this compound have shown promise in several therapeutic areas. The following sections summarize the key findings and, where available, quantitative data.

Antimicrobial Activity

Thiochroman-4-one derivatives have been investigated for their antibacterial and antifungal properties.[3]

-

SAR Insights:

-

The presence of a pyrazole or pyrimidine moiety fused to the thiochroman core can enhance antibacterial activity.

-

Electron-withdrawing groups at the 6-position of the thiochroman ring have been shown to be important for antifungal and antibacterial activity.

-

Oxidation of the sulfur atom to a sulfoxide or sulfone can modulate the antimicrobial potency.

-

| Compound ID | Structure | Target Organism | Activity (MIC/EC50) | Reference |

| Thiochromanone Derivative 1 | 6-methylthiochroman-4-one | Botrytis cinerea | 96-100% inhibition at 100-250 µg/mL | [3] |

| Thiochromanone Derivative 2 | 6-chlorothiochroman-4-one | Botrytis cinerea | 96-100% inhibition at 100-250 µg/mL | [3] |

| Spiropyrrolidine-thiochromanone Hybrid | (Structure in reference) | Staphylococcus aureus | MIC = 15.62 µg/mL | [8] |

Table 1: Antimicrobial Activity of Thiochroman Derivatives.

Antileishmanial Activity

Derivatives of thiochroman-4-one have demonstrated significant activity against Leishmania species.[4]

-

SAR Insights:

-

A vinyl sulfone moiety at the 2 and 3 positions of the thiochroman-4-one scaffold is crucial for high antileishmanial activity.[4]

-

Substitution with electron-withdrawing groups, such as fluorine, at the 6-position can increase potency.[4]

-

Removal of the double bond or the sulfone group leads to a decrease in activity.[4]

-

| Compound ID | Structure | Target Organism | EC50 (µM) | LC50 (µM) | Selectivity Index (SI) | Reference |

| Vinyl Sulfone 4j | 6-fluoro-2-phenyl-2H-thiochromen-4-one 1,1-dioxide | L. panamensis | 3.23 | >561 | 174 | [4] |

| Vinyl Sulfone 4l | 6-chloro-2-phenyl-2H-thiochromen-4-one 1,1-dioxide | L. panamensis | 4.98 | >561 | >112 | [4] |

| Amphotericin B (Control) | - | L. panamensis | 0.32 | 39.6 | 123.75 | [4] |

Table 2: Antileishmanial Activity of Thiochroman-4-one Derivatives.[4]

Vasodilator and Antihypertensive Activity

Derivatives of 3,4-dihydro-2H-1-benzopyran have been explored as vasodilators and antihypertensive agents, often acting as potassium channel openers.[9]

-

SAR Insights:

-

Substitution at the 6-position with a strong electron-withdrawing group is often optimal for blood pressure-lowering activity.

-

The nature of the substituent at the 4-position is critical, with amino and substituted amino groups showing significant activity.

-

The stereochemistry at the 3 and 4 positions can significantly impact potency and selectivity.[9]

-

| Compound Class | General Structure | Mechanism of Action | Key SAR Findings | Reference |

| Benzopyran-3-ol Derivatives | 3-hydroxy-4-amino-benzopyran | Potassium Channel Opening | 6-cyano substitution enhances activity; specific amino groups at C4 are crucial. | [9] |

| Benzopyran Analogues | (Structures in reference) | Endothelial-independent vasodilation | Specific analogues (KL-1492, KL-1507) showed significant vasodilation. | [10] |

Table 3: Vasodilatory and Antihypertensive Benzopyran Derivatives.

5-HT1A Receptor Agonism

Certain 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been identified as potent and selective 5-HT1A receptor agonists, with potential applications as anxiolytics.

-

SAR Insights:

-

An imido or sulfonamido functional group attached to the amino substituent is beneficial for high affinity.

-

An alkyl chain of four methylene units linking the benzopyran core to a terminal pharmacophore is often optimal.

-

The dextrorotatory enantiomers generally exhibit higher affinity and selectivity for the 5-HT1A receptor.

-

Quantitative data for these derivatives often includes Ki values from radioligand binding assays.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of this compound analogues and derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Vasodilation Assay: Isolated Aortic Rings

This ex vivo assay assesses the vasodilatory effect of a compound on isolated arterial tissue.

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat) and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with carbogen (95% O₂ / 5% CO₂).

-

-

Assay Procedure:

-

Allow the rings to equilibrate under a resting tension (e.g., 1.5-2 g) for 60-90 minutes.

-

Induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath.

-

Record the changes in isometric tension using a force transducer.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

-

5-HT1A Receptor Binding Assay[4]

This assay measures the affinity of a compound for the 5-HT1A receptor.

-

Membrane Preparation:

-

Use cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) and various concentrations of the test compound.

-

To determine non-specific binding, include wells with an excess of a known non-labeled 5-HT1A ligand.

-

Incubate the plate for a defined period (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

Signaling Pathways

Figure 1: 5-HT1A Receptor Signaling Pathway.

Figure 2: Mechanism of Action for Benzopyran Vasodilators.

Experimental Workflow

Figure 3: Drug Discovery Workflow.

Conclusion

The this compound scaffold and its analogues represent a promising area for therapeutic innovation. Their synthetic tractability allows for the generation of diverse chemical libraries, and their demonstrated biological activities across multiple target classes highlight their potential in addressing unmet medical needs. This technical guide has provided a comprehensive overview of the current knowledge base, from synthesis to biological evaluation, and it is hoped that this will serve as a valuable resource to spur further research and development in this exciting field of medicinal chemistry. The detailed protocols and SAR insights are intended to empower researchers to rationally design and evaluate novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Biological Activity of 3,4-dihydro-2H-1-benzopyran-4-thiol: A Technical Guide

Disclaimer: Direct biological activity data for 3,4-dihydro-2H-1-benzopyran-4-thiol is limited in the current scientific literature. This guide provides an in-depth overview of the potential biological activities based on the known pharmacology of the structurally related chromane and thiochromane scaffolds, as well as the established roles of thiol groups in biological systems. The experimental protocols and quantitative data presented are derived from studies on these related compounds and are intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

The 3,4-dihydro-2H-1-benzopyran, or chromane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiol group at the 4-position of the chromane ring system creates this compound, a molecule with the potential for a diverse range of pharmacological effects. The presence of the thiol group, a potent nucleophile and antioxidant, suggests that this compound may play a significant role in redox modulation and interact with various biological targets. This technical guide will explore the potential biological activities, relevant experimental protocols, and associated signaling pathways of this compound by examining its structural analogues.

Potential Biological Activities

Based on the known activities of chromane and thiochromane derivatives, this compound is hypothesized to possess the following biological properties:

-

Antioxidant Activity: Thiols are well-established antioxidants that can scavenge free radicals and protect cells from oxidative damage.[1][2][3] The thiol group in this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[4][5] This is a common property of phenolic and thiophenolic compounds.[5][6][7]

-

Anti-inflammatory Activity: Chromane derivatives have been shown to exhibit anti-inflammatory effects.[8] This activity can be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The antioxidant properties of the thiol group may also contribute to anti-inflammatory effects by reducing the oxidative stress that often accompanies inflammation.

-

Antimicrobial Activity: Thiochromanone derivatives have demonstrated both antibacterial and antifungal properties.[9][10][11] The sulfur-containing heterocyclic scaffold appears to be a promising basis for the development of new antimicrobial agents.[12]

-

Receptor Modulation: Derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold have been identified as ligands for various receptors. For instance, 3-amino derivatives are known to be 5-HT1A receptor ligands with potential anxiolytic effects, while 2-carboxylic acid derivatives act as leukotriene antagonists.[13][14] It is plausible that this compound could also interact with specific receptor systems.

Quantitative Data on Related Compounds

The following tables summarize quantitative data for various chromane and thiochromane derivatives, providing an indication of the potential potency of compounds based on this scaffold.

Table 1: Leishmanicidal Activity of Thiochroman-4-one Derivatives [15]

| Compound | EC50 (µM) against L. panamensis |

| 4j (vinyl sulfone derivative) | 3.23 |

| Amphotericin B (control) | 0.32 |

Table 2: Antibacterial Activity of Thiochroman-4-one Derivatives [10]

| Compound | EC50 (µg/mL) against Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (µg/mL) against Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 (µg/mL) against Xanthomonas axonopodis pv. citri (Xac) |

| 4d | 15 | 19 | 23 |

| Bismerthiazol (control) | 89 | 95 | 103 |

| Thiodiazole copper (control) | 112 | 121 | 135 |

Table 3: Antifungal Activity of Thiochroman-4-one Derivatives [11]

| Compound | MIC (µg/mL) against Candida albicans |

| 22 | 0.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard assays used to evaluate the biological activities of related compounds.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[16]

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

-

Add various concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.[16][17][18]

-

Protocol:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The scavenging percentage is calculated similarly to the DPPH assay.

-

Enzyme Inhibition Assay: Glutathione Peroxidase (GPx)

-

Principle: GPx catalyzes the reduction of hydroperoxides, including hydrogen peroxide, by glutathione (GSH). The activity of GPx can be measured indirectly by a coupled reaction with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH using NADPH as a reducing agent. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[19][20][21][22]

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.

-

Add the enzyme source (e.g., cell lysate) and the test compound (inhibitor) to the reaction mixture.

-

Initiate the reaction by adding a substrate for GPx, such as hydrogen peroxide or cumene hydroperoxide.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH disappearance is proportional to the GPx activity.

-

The inhibitory effect of the test compound is determined by comparing the GPx activity in the presence and absence of the compound.

-

Receptor Binding Assay: Serotonin 5-HT2A Receptor

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioligand bound to the receptor is quantified, and a decrease in binding in the presence of the test compound indicates affinity for the receptor.[23][24]

-

Protocol:

-

Prepare cell membranes from a source rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors).

-

Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound in a suitable buffer.

-

Incubations are carried out to allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from a competition curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of this compound.

Conclusion

References

- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of thiols in antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]

- 9. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. litfl.com [litfl.com]

- 14. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3.7. Preparation of Antioxidant Activities Tests [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nwlifescience.com [nwlifescience.com]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Receptor-Ligand Binding Assays [labome.com]

Spectroscopic Data Analysis of 3,4-dihydro-2H-1-benzopyran-4-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,4-dihydro-2H-1-benzopyran-4-thiol. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data for thiol-containing heterocyclic compounds are also provided.

Compound Profile

-

Compound Name: this compound

-

Molecular Formula: C₉H₁₀OS[1]

-

Molecular Weight: 166.24 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous structures and established correlation charts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.00 | m | 2H | Ar-H |

| 6.90 - 6.75 | m | 2H | Ar-H |

| 4.40 - 4.20 | m | 2H | O-CH₂ |

| 4.10 - 4.00 | t | 1H | CH-SH |

| 2.30 - 2.10 | m | 2H | CH₂ |

| 1.80 - 1.70 | d | 1H | SH |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 154.0 | Ar-C-O |

| 130.0 - 120.0 | Ar-CH |

| 121.0 | Ar-C |

| 65.0 | O-CH₂ |

| 45.0 | CH-SH |

| 30.0 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 2600 - 2550 | Weak | S-H stretch |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 750 | Strong | C-H bend (ortho-disub.) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular ion) |

| 133 | Moderate | [M - SH]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ (Retro-Diels-Alder) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of thiol-containing heterocyclic compounds.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[2] The solution is transferred to a 5 mm NMR tube. To prevent oxidation of the thiol group, the solution can be purged with an inert gas (e.g., argon or nitrogen) before capping the tube.[3] ¹H and ¹³C NMR spectra are then acquired on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).[4] For a liquid sample or a solution, a drop is placed between two salt plates. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds. For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3,4-dihydro-2H-1-benzopyran-4-thiol

IUPAC Name: 3,4-dihydro-2H-1-benzopyran-4-thiol[1] CAS Number: 132686-69-2[2]

Introduction

This compound, also known as 4-thiochromanol, is a sulfur-containing heterocyclic compound. It belongs to the thiochroman class of molecules, which are analogs of chromans where the oxygen atom at position 1 is replaced by a sulfur atom. Thiochroman derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] While specific research on this compound is limited, this guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on its precursors, and the known biological activities of the broader thiochroman family, which may inform its potential applications in drug development.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 132686-69-2 | [2] |

| Molecular Formula | C₉H₁₀OS | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| SMILES | SC1CCOC2=CC=CC=C12 | [1] |

| InChIKey | PWBOSRJZNBKKQD-UHFFFAOYNA-N | [1] |

Synthesis

Step 1: Synthesis of Thiochroman-4-one

Thiochroman-4-ones are commonly synthesized via an intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[5] These precursors can be obtained from the reaction of thiophenol with β-propiolactone or acrylic acid derivatives.

Experimental Protocol (General):

-

Preparation of 3-(phenylthio)propanoic acid: Thiophenol is reacted with an appropriate three-carbon starting material, such as acrylic acid or β-propiolactone, often in the presence of a base.

-

Cyclization: The resulting 3-(phenylthio)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, yielding thiochroman-4-one.[5]

Step 2: Reduction of Thiochroman-4-one to 3,4-dihydro-2H-1-benzopyran-4-ol

The ketone functional group of thiochroman-4-one can be reduced to a secondary alcohol using a variety of reducing agents.

Experimental Protocol (General):

-

Thiochroman-4-one is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran.

-

A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until completion, monitored by techniques like thin-layer chromatography (TLC).

-

The reaction is quenched, and the product, 3,4-dihydro-2H-1-benzopyran-4-ol, is isolated and purified.

Step 3: Conversion of 3,4-dihydro-2H-1-benzopyran-4-ol to this compound

The conversion of the secondary alcohol to the corresponding thiol is a standard transformation in organic synthesis. One common method is the Mitsunobu reaction.

Experimental Protocol (Hypothetical):

-

To a solution of 3,4-dihydro-2H-1-benzopyran-4-ol and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) is added dropwise.

-

After stirring for a short period, a thiolating agent, such as thioacetic acid, is added. This results in the formation of a thioacetate intermediate.

-

The intermediate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to yield the final product, this compound.

-

The final compound is purified using standard techniques like column chromatography.

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activities and Applications in Drug Development

While there is no specific data on the biological activity of this compound, the broader class of thiochroman derivatives has been shown to possess a wide range of pharmacological properties. These activities suggest potential areas of investigation for the title compound.

Antimicrobial and Antifungal Activity: Various thiochroman-4-one derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Xanthomonas oryzae.[4] Additionally, some derivatives exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger.[4]

Antileishmanial Activity: Derivatives of thiochroman-4-one have been identified as potential agents against Leishmania panamensis.[5] Structure-activity relationship studies have indicated that modifications to the thiochroman scaffold can lead to compounds with high efficacy and selectivity.[5]

Anticancer and Estrogen Receptor Modulation: Certain thiochroman derivatives have been investigated for their anticancer properties. For instance, some have been developed as selective estrogen receptor degraders (SERDs) and pure antiestrogens for the treatment of endocrine-resistant breast cancer.[6][7] These compounds can downregulate the estrogen receptor, a key target in hormone-dependent cancers.[6]

Other Activities: The thiochroman scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives also showing antiviral and cytotoxic activities.[3]

Caption: Potential biological activities of the thiochroman scaffold.

Conclusion

This compound is a member of the pharmacologically relevant thiochroman family of compounds. While direct experimental data for this specific molecule is scarce, its structural similarity to other biologically active thiochromans suggests it may hold potential for applications in drug discovery, particularly in the areas of infectious diseases and oncology. The synthesis of this compound is feasible through established chemical transformations of its precursors, thiochroman-4-one and 3,4-dihydro-2H-1-benzopyran-4-ol. Further research is warranted to synthesize and evaluate the biological profile of this compound to determine its specific therapeutic potential.

References

- 1. This compound | CAS [matrix-fine-chemicals.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 5. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Rise of Benzopyran Thiols: A Technical Guide to Their Discovery and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzopyran ring system stands as a "privileged scaffold," a core molecular structure consistently found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] From the anticoagulant properties of warfarin to the anti-HIV activity of certain flavonoids, the versatility of the benzopyran nucleus is well-established.[1] Concurrently, the incorporation of a thiol (-SH) group or its isosteric thioether or thione functionalities into drug candidates has been a long-standing strategy to modulate reactivity, binding affinity, and pharmacokinetic properties.[3] The convergence of these two key pharmacophores has given rise to the field of benzopyran thiols and their analogues, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

This technical guide provides a comprehensive overview of the discovery and history of benzopyran thiols in medicinal chemistry. It delves into the synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action of key classes of these compounds, including thiochromenes, thioflavones, and benzopyran-2-thiones. Detailed experimental protocols for seminal syntheses and biological assays are provided to enable researchers to further explore this promising area of drug discovery.

Key Classes and Their Discovery

The exploration of sulfur-containing analogues of benzopyrans, primarily thiochromenes and thioflavones, has been a fertile ground for the discovery of novel therapeutic agents. These compounds are direct isosteres of their oxygen-containing counterparts, where the oxygen atom in the pyran ring is replaced by a sulfur atom. This substitution imparts distinct electronic and steric properties, often leading to altered or enhanced biological activity.[4]

Thiochromenes and Thiochromanones: A Scaffold with Diverse Bioactivity

Thiochromenes and their saturated derivatives, thiochromanones, have garnered significant attention for their broad pharmacological profile, encompassing antibacterial, antifungal, antiviral, anti-parasitic, and anticancer properties.[4][5] The synthesis of the thiochroman-4-one scaffold, a key intermediate, is often achieved through the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[6]

Thioflavones: Potent Inhibitors of Cellular Signaling

Thioflavones, the sulfur analogues of flavones, have emerged as potent modulators of key cellular signaling pathways. Notably, certain thioflavone derivatives have been identified as specific inhibitors of the ERK-MAP kinase signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[7] Additionally, thioflavones have shown promise as tyrosinase inhibitors, presenting a potential therapeutic avenue for hyperpigmentation disorders.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for various classes of benzopyran thiols, highlighting their potency in different biological assays.

Table 1: Anticancer Activity of Thiochromene Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Thiochromene-2-one derivative (with 4-nitro substitution) | A2780 (Ovarian Cancer) | EC50 | 1.72 | [5] |

| Thiochromene-2-one derivative (with 4-nitro substitution) | Normal Endometrium | EC50 | 2.96 | [5] |

| Benzopyran-4-one-isoxazole hybrid (Compound 5a) | MDA-MB-231 (Breast Cancer) | IC50 | 5.2 - 22.2 | [9] |

| Benzopyran-4-one-isoxazole hybrid (Compound 5a-d) | HEK-293 (Normal) | IC50 | 102.4 - 293.2 | [9] |

| Chromene derivative 2 | HT-29 (Colon Cancer) | IC50 | > Doxorubicin | [10] |

| Chromene derivative 5 | HepG-2 (Liver Cancer) | IC50 | > Doxorubicin | [10] |

Table 2: Antifungal and Anti-leishmanial Activity of Thiochromene and Thiochroman Derivatives

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| 6-alkyl-indolo-[3,2-c]-2H-thiochroman (Compound 18) | C. albicans | MIC | 4 | [11] |

| 6-alkyl-indolo-[3,2-c]-2H-thiochroman (Compound 18) | C. neoformans | MIC | 4 | [11] |

| Thiochroman-4-one derivative (Compound 11) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 | [12] |

| Thiochroman-4-one derivative (Compound 11) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 | [12] |

| 2,2-dimethylthiochromanone (Compound 28) | Leishmania infantum | IC50 | 7.2 | [12] |

| 4H-Thiochromen-4-one-1,1-dioxide (Compound 30) | Leishmania donovani | EC50 | 3.96 µM | [12] |

| Phenyl hydrazone linked thiochromene (Compound 31) | Leishmania (Viannia) braziliensis | EC50 | 62.2 | [12] |

Table 3: Tyrosinase Inhibitory Activity of Thioflavone Derivatives

| Compound | Activity Metric | Value (µM) | Reference |

| Thioflavone derivative (2n) | IC50 | 1.12 ± 0.04 | [11][13] |

| Thioflavone derivative (2m) | IC50 | 1.16 ± 0.07 | [11][13] |

| Thioflavone derivative (2l) | IC50 | 1.37 ± 0.01 | [11][13] |

| Thioflavone derivative (2o) | IC50 | 1.45 ± 0.08 | [11][13] |

| Thioflavone derivative (2p) | IC50 | 1.49 ± 0.8 | [11][13] |

| Kojic Acid (Standard) | IC50 | 12.6 ± 0.6 | [11][13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key benzopyran thiol scaffolds and representative biological assays.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of Thiochroman-4-ones [8][9]

-

To a mixture of an α,β-unsaturated carboxylic acid (e.g., crotonic acid, 10 mmol) and a substituted thiophenol (15 mmol), add iodine (I2, 20 mol%).

-

Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a cold saturated solution of sodium thiosulfate (20 mL) and extract the mixture with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted starting material.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired thiochroman-4-one.

Protocol 2: General Procedure for the Synthesis of 2-Arylchromone-4-thiones (Thioflavones) [8]

-

Dissolve the corresponding flavone or flavonol (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reflux the reaction mixture for 20–24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the pure 2-arylchromone-4-thione.

-

Characterize the final product using UV-vis, FTIR, NMR, and mass spectrometry.

Protocol 3: Synthesis of 2-Amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carbonitrile [14]

-

In a 100 mL flask equipped with a condenser, dissolve (Z)-2-(4-methoxybenzylidene)-1-benzo[b]thiophen-3(2H)-one (4 mmol) and malononitrile (5 mmol) in 30 mL of ethanol.

-

Add piperidine (1 mL) to the solution.

-

Reflux the reaction mixture for 6 hours. Monitor the formation of a single product by TLC.

-

After the reaction is complete, evaporate the organic solvent under reduced pressure.

-

Recrystallize the resulting residue from ethanol to obtain the pure product (yield 77%).

Biological Assay Protocols

Protocol 4: Tyrosinase Inhibition Assay [15][16][17]

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

-

Prepare a 1.5 mM L-tyrosine solution in the phosphate buffer.

-

Prepare a mushroom tyrosinase solution (1500 U/mL) in the phosphate buffer.

-

Dissolve test compounds and a standard inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution (or solvent control) and 50 µL of the tyrosinase enzyme solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of the L-tyrosine substrate solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 490-510 nm in a kinetic mode for 30-60 minutes using a microplate reader.

-

-

Calculation:

-

Calculate the rate of reaction (slope) for each well.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Mechanisms of Action

A significant focus of benzopyran thiol research has been the elucidation of their mechanisms of action, particularly in the context of cancer therapy.

Inhibition of the ERK-MAP Kinase Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[18][19][20] Its aberrant activation is a hallmark of many cancers.[19] Specific thioflavone derivatives have been shown to inhibit this pathway, representing a promising strategy for cancer treatment.[7]

Caption: The ERK-MAPK signaling cascade and the point of inhibition by certain thioflavones.

Experimental and Synthetic Workflows

The discovery and development of novel benzopyran thiols follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of benzopyran thiol drug candidates.

Conclusion and Future Perspectives

The field of benzopyran thiols has matured significantly, transitioning from the synthesis of simple analogues to the rational design of potent and selective inhibitors of specific biological targets. The rich chemical diversity achievable within this scaffold, coupled with the profound biological effects observed, ensures that benzopyran thiols will remain a focal point of medicinal chemistry research for the foreseeable future. Future efforts will likely concentrate on the development of more sophisticated synthetic methodologies to access novel chemical space, the use of computational tools for more predictive SAR modeling, and a deeper exploration of their therapeutic potential in a wider range of diseases. The foundation laid by the pioneering work in this area provides a robust platform for the discovery of the next generation of benzopyran thiol-based therapeutics.

References

- 1. Enhanced fungal specificity and in vivo therapeutic efficacy of a C-22-modified FK520 analog against C. neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. activeconceptsllc.com [activeconceptsllc.com]

- 18. (PDF) The Synthesis of 2-Amino-4-Aryl-4h-Pyrano[3,2-C][1,2] [research.amanote.com]

- 19. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]

- 20. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Frontiers for Substituted Benzopyran Thiols: A Technical Guide for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of substituted benzopyran thiols, also known as thiochromenes and benzothiopyrans, as a promising scaffold in medicinal chemistry. It consolidates current knowledge on their synthesis and biological activities and outlines key underexplored areas for future research and development. The unique physicochemical properties conferred by the sulfur atom within the benzopyran ring system present significant opportunities for designing novel therapeutics.

Established Biological Activities & Mechanisms of Action

Substituted benzopyran thiols have demonstrated a wide spectrum of pharmacological activities. The sulfur atom in the heterocyclic core enhances chemical reactivity and allows for diverse molecular interactions with biological targets, making this scaffold a versatile starting point for drug design.[1]

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis through various mechanisms.[1]

-

Tyrosine Kinase Inhibition: Early studies identified benzothiopyranones as selective inhibitors of the v-Abl tyrosine protein kinase, a key driver in some leukemias, with IC50 values ranging from 1 to 30 µM.[2] These compounds act as ATP-competitive inhibitors.[2] This establishes a clear precedent for exploring their activity against other oncogenic kinases.

-

Topoisomerase Inhibition: Certain 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of topoisomerase I and II, crucial enzymes for DNA replication in cancer cells.[5]

-

Induction of Apoptosis: The anticancer effect is often mediated by the induction of programmed cell death (apoptosis). Mechanistic studies on related chromene structures show this can occur via the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase cascades.[6][7] Additionally, these compounds can cause cell cycle arrest, often at the G2/M phase, and enhance the generation of reactive oxygen species (ROS) within cancer cells.[5]

Antimicrobial and Anti-Parasitic Activity

The benzopyran thiol scaffold is a fertile ground for the development of novel anti-infective agents.

-

Antibacterial and Antifungal Activity: Thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole moieties exhibit potent activity against plant pathogenic bacteria like Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), with EC50 values as low as 24 μg/mL.[8] Spiro-pyrrolidine derivatives of thiochroman-4-one have shown broad-spectrum activity, outperforming standard drugs like amoxicillin, with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against bacteria such as Bacillus subtilis and Staphylococcus aureus.[8] Fused benzothiophene derivatives have also shown significant activity against Gram-negative bacteria with MIC values of 10-20 µg/mL.[9]

-

Anti-leishmanial Activity: Substituted 4H-thiochromen-4-one-1,1-dioxides have demonstrated potent activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis, with one derivative showing an EC50 value of 3.96 μM.[1][8]

Neuroprotective Activity

Emerging evidence suggests a potential role for these compounds in treating neurodegenerative disorders. The inherent antioxidant properties of the thiol group, combined with the benzopyran scaffold's ability to interact with neurological targets, make this an exciting area of research.

-

Cholinesterase Inhibition: Novel pyrano[3,2-c]chromene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease.[10] One potent derivative exhibited an IC50 value of 1.12 µM against AChE.[10]

-

Modulation of Neuroprotective Pathways: While direct studies on benzopyran thiols are nascent, related oxygen-containing chromene derivatives have been shown to protect neuronal cells from excitotoxicity by enhancing the ERK-CREB signaling pathway, a crucial cascade for neuronal survival and plasticity.[9] This provides a strong rationale for investigating similar mechanisms for their thio-analogs.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiochromene derivatives. A series of spiro thiochromene–oxindole compounds were found to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA), a common in vitro marker for anti-inflammatory activity.[2] The most active compounds showed IC50 values between 127 and 286 μg/mL.[2] In silico studies suggest this activity may be mediated through the inhibition of cyclooxygenase-2 (COX-2).[2]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected substituted benzopyran thiol derivatives.

| Table 1: Anticancer Activity | |||

| Compound Class | Target / Cell Line | Activity Metric | Value |

| Benzothiopyranone Derivatives | v-Abl Tyrosine Kinase | IC50 | 1 - 30 µM[2] |

| Thiochromane-Thiadiazole Hybrid | MCF-7 (Breast Cancer) | IC50 | 3.25 µM[1] |

| Thiochromane-Thiadiazole Hybrid | HT29 (Colon Cancer) | IC50 | 4.15 µM[1] |

| Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | IC50 | 7.45 - 8.80 µM[5] |

| Table 2: Anti-Infective Activity | |||